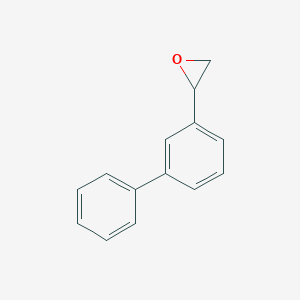
2-(3-Phenylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenylphenyl)oxirane is an organic compound characterized by an oxirane ring (a three-membered epoxide ring) attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-phenylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate peracid-alkene complex, which subsequently undergoes a concerted mechanism to form the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as titanium silicalite, can also be employed to enhance the efficiency of the epoxidation process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Phenylphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is highly reactive and can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-hydroxy derivatives.
Oxidation: The compound can be further oxidized to form diols or other oxygenated products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Catalysts: Titanium silicalite, Lewis acids
Major Products:
β-Hydroxy Derivatives: Formed via nucleophilic ring-opening
Diols: Resulting from oxidation reactions
Substituted Biphenyls: Obtained through electrophilic substitution
Wissenschaftliche Forschungsanwendungen
2-(3-Phenylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of epoxide-containing pharmaceuticals.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of 2-(3-Phenylphenyl)oxirane primarily involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions. The compound’s biological activity is attributed to its ability to interact with cellular nucleophiles, such as proteins and DNA, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-2-oxirane: A simpler analog with a single phenyl group attached to the oxirane ring.
2-(4-Phenylphenyl)oxirane: A structural isomer with the phenyl group attached at the para position.
2-(2-Phenylphenyl)oxirane: Another isomer with the phenyl group attached at the ortho position.
Uniqueness: 2-(3-Phenylphenyl)oxirane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The meta-substitution provides distinct electronic and steric effects compared to its ortho and para isomers, potentially leading to different chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(3-phenylphenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)14-10-15-14/h1-9,14H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYPKHNWRSCAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














